molecular formula C11H15NO6S B8463274 Methyl 3-hydroxy-2-(4-methoxybenzenesulfonylamino)propionate

Methyl 3-hydroxy-2-(4-methoxybenzenesulfonylamino)propionate

Cat. No. B8463274
M. Wt: 289.31 g/mol
InChI Key: FAPDSMKBFFNYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07223751B2

Procedure details

DL-serine methylester HCl (14,6 g, 93,8 mmol) of the Chemical Formula 5 was suspended in 400 mL of dichloromethane, and Et3N (29 Ml, 206 mmol). and a catalytic amount of 4-dimethylaminopyridine were introduced therein while maintaining the temperature at 0° C., and 4-methoxybenzene-sulfonyl chloride (19.2 g 94 mmol) was add dropwise. They were stirred at room temperature for 20 hours, washed with 200 mL of distilled water, dried, and concentrated under reduced pressure to obtain a yellow solid title compound (26.5 g, yield 97%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
206 mmol
Type
reactant
Reaction Step Three
Quantity
19.2 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
97%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:9])[CH:5]([CH2:7][OH:8])[NH2:6].CCN(CC)CC.[CH3:17][O:18][C:19]1[CH:24]=[CH:23][C:22]([S:25](Cl)(=[O:27])=[O:26])=[CH:21][CH:20]=1>ClCCl.CN(C)C1C=CN=CC=1>[OH:8][CH2:7][CH:5]([NH:6][S:25]([C:22]1[CH:21]=[CH:20][C:19]([O:18][CH3:17])=[CH:24][CH:23]=1)(=[O:27])=[O:26])[C:4]([O:3][CH3:2])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC(C(N)CO)=O
Step Two
Name
Formula 5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
206 mmol
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
19.2 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)Cl
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
They were stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 200 mL of distilled water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
OCC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 26.5 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.